The applications of 7-Bromo-1,2,3,4-tetrahydroisoquinoline derivatives span across different fields of research and development. In medicinal chemistry, these compounds have been explored for their potential as kinase inhibitors, with implications for cancer therapy due to their activity against EGFR2. In neuropharmacology, the selective inhibition of PNMT by certain derivatives suggests a therapeutic potential for cardiovascular diseases and psychological disorders3. The antagonism of the OX1 receptor by 7-substituted tetrahydroisoquinolines positions these compounds as candidates for the development of treatments for drug addiction5. Additionally, the synthesis of brominated tetrahydroisoquinolines from natural sources, such as the red alga Rhodomela confervoides, indicates the relevance of these compounds in natural product chemistry and the potential for discovering new bioactive molecules1. Lastly, the synthetic methodologies developed for these compounds, such as the reductive photocyclization of 1-(2-bromobenzoyl)isoquinolines, contribute to the field of organic synthesis and the production of complex alkaloids4.
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydroisoquinoline derivatives varies depending on the biological target. For instance, derivatives of this compound have been synthesized and evaluated as inhibitors of myosin light chain kinase (MLCK) and the epidermal growth factor receptor kinase (EGFR), with the inhibitory effect being dependent on the nature of the substituents at the 7-position of the isoquinoline scaffold2. Additionally, 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines have shown remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT) versus the alpha2-adrenoceptor, suggesting a potential role in the treatment of disorders related to catecholamine metabolism3. Furthermore, the importance of the 6- and 7-positions of tetrahydroisoquinolines has been highlighted in the context of selective antagonism for the orexin 1 (OX1) receptor, which is a target for the treatment of drug addiction5.
The molecular architecture of 7-bromo-1,2,3,4-tetrahydroisoquinoline (C₉H₁₀BrN) features a partially saturated isoquinoline core system where the benzene ring is fused with a piperidine-like nitrogen-containing ring. The bromine substituent occupies the seventh position on the aromatic ring, creating an electron-deficient aromatic system conducive to nucleophilic substitution reactions and metal-catalyzed cross-coupling transformations. This specific regiochemistry differentiates it from isomeric brominated derivatives and profoundly influences its chemical behavior and supramolecular interactions. The molecular weight of the base compound is precisely 212.09 grams per mole, with the hydrochloride salt form exhibiting a molecular weight of 248.55 grams per mole [9].
Systematic IUPAC nomenclature designates this compound as 7-bromo-1,2,3,4-tetrahydroisoquinoline, clearly specifying both the position of the bromine substituent and the saturation level of the heterocyclic system. The numbering convention assigns position 1 to the nitrogen atom, with adjacent carbon atoms labeled sequentially around the saturated ring (positions 2, 3, and 4), while positions 5 through 8 constitute the fused aromatic ring system where bromine occupies position 7. This precise numbering distinguishes it from alternative ring numbering systems and prevents ambiguity in chemical communication. The molecular structure can be represented through several chemical notations:
The crystalline form typically presents as a white to off-white powder, while the hydrochloride salt form appears as an off-white powder [9]. The compound's structural characteristics include a planar aromatic region that facilitates π-π stacking interactions and a basic nitrogen atom (predicted pKₐ ≈ 9.14) capable of salt formation or hydrogen bonding. The bromine atom not only serves as a synthetic handle for further derivatization but also influences electron distribution throughout the aromatic system, activating specific positions toward electrophilic or nucleophilic attack.
Table 1: Structural Characteristics of 7-Bromo-1,2,3,4-tetrahydroisoquinoline
Characteristic | Specification | Significance |
---|---|---|
Molecular Formula | C₉H₁₀BrN | Base compound composition |
Molecular Weight | 212.09 grams per mole | Mass for stoichiometric calculations |
Nitrogen Position | 1 | Site of protonation/reactivity |
Bromine Position | 7 | Directs regioselective transformations |
Aromatic System | Positions 5-8 | Enables π-π stacking interactions |
Saturated Component | Positions 1-4 (with N at 1) | Provides conformational flexibility |
The historical emergence of 7-bromo-1,2,3,4-tetrahydroisoquinoline parallels broader developments in isoquinoline chemistry, which gained significant attention during the mid-20th century following the structural characterization of numerous isoquinoline-derived alkaloids with profound biological activities. Early synthetic approaches focused on constructing the isoquinoline core through Bischler-Napieralski cyclization or Pomeranz-Fritsch methodologies, with bromination strategies developing as essential tools for regioselective functionalization. The specific documentation of this compound in chemical literature became prominent in the late 1990s, notably featuring in The Journal of Organic Chemistry in 1998 where it served as a key intermediate in complex synthetic pathways [8]. This publication highlighted its utility in constructing pharmaceutically relevant compounds and catalyzed broader interest in its applications.
The commercial availability of 7-bromo-1,2,3,4-tetrahydroisoquinoline through major chemical suppliers (e.g., Sigma-Aldrich's AldrichCPR collection) during the early 2000s significantly expanded its accessibility to researchers [3] [4]. This commercial distribution enabled its adoption as a versatile building block in medicinal chemistry programs, particularly those focused on central nervous system targets where the isoquinoline scaffold demonstrated inherent bioactivity. The establishment of its CAS Registry Number (17680-55-6) provided a unique identifier that facilitated literature tracking and regulatory documentation, further cementing its position in the synthetic chemist's toolbox. The hydrochloride salt form (CAS 220247-73-4) subsequently emerged as a more stable crystalline alternative for synthetic applications requiring improved handling or solubility properties [9].
Synthetic methodology development has progressively enhanced the efficiency of producing this compound, with modern routes employing advanced catalytic systems and optimized bromination conditions that achieve higher regioselectivity and yields compared to early approaches. The compound's historical trajectory reflects a broader evolution in heterocyclic chemistry—from fundamental alkaloid studies to targeted applications in drug discovery and materials science—demonstrating how simple halogenated scaffolds can maintain enduring scientific relevance through versatile chemical utility.
Pharmaceutical Development
7-Bromo-1,2,3,4-tetrahydroisoquinoline serves as a pivotal synthetic intermediate in pharmaceutical research, particularly in the development of therapeutics targeting neurological disorders. Its structural similarity to endogenous neurotransmitters enables its incorporation into molecules designed to interact with central nervous system receptors and transporters. The bromine atom provides an optimal site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing efficient diversification into complex drug candidates. This versatility is exemplified in its use for synthesizing dopamine receptor ligands and serotonin modulators investigated for depression, anxiety, and Parkinson's disease [9] [10].
The compound's significance extends to the construction of more complex derivatives, such as 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (C₁₀H₁₀BrNO₂), which functions as an advanced intermediate in medicinal chemistry programs. This carboxylic acid derivative enables peptide coupling or molecular hybridization strategies to enhance target selectivity and pharmacokinetic properties [2] [6]. The bromine atom remains available for further modification in these derivatives, creating a versatile two-dimensional chemical space for structure-activity relationship exploration.
Material Science Applications
Beyond pharmaceutical contexts, this brominated isoquinoline derivative demonstrates significant utility in materials science, particularly in developing specialized polymers with tunable properties. The aromatic system facilitates π-stacking interactions that promote molecular self-assembly, while the nitrogen atom can coordinate with metal ions or participate in covalent bond formation during polymerization. Researchers have employed this compound in synthesizing conjugated polymers for optoelectronic applications, where the bromine enables controlled chain elongation through palladium-catalyzed polycondensation reactions [2]. The resulting materials exhibit potential for use in coatings, adhesives, and electronic devices due to their thermal stability and electronic properties.
In analytical chemistry, the compound serves as a chromatographic standard and reference material for detecting and quantifying isoquinoline derivatives in complex matrices. Its well-characterized spectroscopic signatures facilitate method development in quality control laboratories during pharmaceutical manufacturing [2] [6]. This dual applicability across biological and materials domains highlights the compound's interdisciplinary significance and exemplifies how fundamental chemical scaffolds can enable innovation across scientific fields.
Table 2: Research Applications of 7-Bromo-1,2,3,4-tetrahydroisoquinoline
Application Domain | Specific Uses | Functional Basis |
---|---|---|
Neurological Drug Discovery | Dopamine/serotonin modulator synthesis | Structural mimicry of neurotransmitters |
Organic Synthesis | Cross-coupling reactions; heterocyclic building block | Reactive bromine position; stable heterocycle |
Polymer Chemistry | Conjugated polymers for optoelectronics | Bromine enables controlled polymerization |
Analytical Chemistry | Isoquinoline derivative quantification | Chromatographic reference standard |
Molecular Hybridization | Carboxylic acid derivative production | Enables peptide coupling/conjugation |
The enduring scientific value of 7-bromo-1,2,3,4-tetrahydroisoquinoline lies in its structural duality—combining an electron-deficient aromatic system suitable for metal-mediated transformations with a saturated heterocyclic component offering conformational flexibility and basic character. This balanced architecture ensures its continued relevance across discovery chemistry platforms, where it bridges traditional heterocyclic chemistry and contemporary innovation in drug development and functional materials.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6